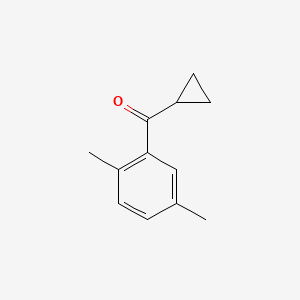

Cyclopropyl 2,5-xylyl ketone

Description

Significance of Cyclopropyl (B3062369) Ketone Motifs in Contemporary Organic Synthesis

The cyclopropyl group is more than just a small cycloalkane; its electronic properties are complex and intriguing. The bonds within the cyclopropane (B1198618) ring possess a high degree of p-character, allowing the ring to engage in conjugation with adjacent π-systems, such as the carbonyl group. In arylcyclopropanes, the cyclopropyl group can act as an electron-donating group, thereby activating the phenyl ring. unl.pt This electronic behavior, coupled with the inherent ring strain, makes cyclopropyl ketones valuable intermediates in synthesis.

Their utility is particularly evident in the construction of more complex molecular frameworks. The strain energy of the cyclopropane ring can be harnessed as a driving force for a variety of chemical transformations. nih.gov Furthermore, the introduction of a cyclopropyl group can enhance the metabolic stability and pharmacokinetic profile of drug candidates, making it an attractive feature in medicinal chemistry. unl.pt The rigid conformation of the cyclopropyl group can also be used to lock molecules into their biologically active conformations, potentially leading to a significant enhancement in potency. unl.pt Consequently, cyclopropyl ketones serve as versatile building blocks for accessing diverse molecular scaffolds, including highly substituted cyclopentane (B165970) ring systems through formal [3+2] cycloaddition reactions. nih.gov

Overview of Strained Carbocyclic Systems in Chemical Transformations

Small carbocyclic systems, such as cyclopropane and cyclobutane, are characterized by significant ring strain. wikipedia.org This strain is a combination of angle strain, resulting from the compression of bond angles from the ideal tetrahedral angle of 109.5°, and torsional strain, arising from the eclipsing interactions of substituents on adjacent atoms. wikipedia.orglibretexts.org In cyclopropane, the internal C-C-C bond angles are forced to be 60°, leading to a high degree of angle strain and making it a high-energy molecule. youtube.com

This stored potential energy is the key to the unique reactivity of strained rings. wikipedia.org Chemical reactions that lead to the opening of the ring are energetically favorable as they relieve this strain. researchgate.net This principle of "strain-release" is a powerful tool in organic synthesis, enabling transformations that would be difficult to achieve otherwise. numberanalytics.com The high reactivity associated with ring strain allows these systems to participate in a variety of reactions, including ring-opening metathesis, and nucleophilic ring-opening reactions, providing access to a myriad of useful molecular scaffolds. wikipedia.orgwoodlibrarymuseum.org

Historical Context and Evolution of Research on Cyclopropyl Ketone Derivatives

The story of cyclopropyl ketones is intrinsically linked to the discovery of their parent carbocycle, cyclopropane. In 1881, the Austrian chemist August Freund first synthesized cyclopropane through an intramolecular Wurtz reaction using 1,3-dibromopropane (B121459) and sodium. wikipedia.orgacs.org For several decades, cyclopropane and its derivatives remained largely laboratory curiosities.

A significant turning point came in 1929 when Henderson and Lucas discovered the anesthetic properties of cyclopropane gas. woodlibrarymuseum.org This discovery propelled the compound into the medical field, and by 1936, industrial production had commenced. wikipedia.org Although its use as an anesthetic was eventually discontinued (B1498344) due to its high flammability, the period of its clinical use spurred broader interest in the chemistry of cyclopropane and its derivatives. wikipedia.orgnih.gov Early research focused on the preparation and physical properties of various hydrocarbon and nonhydrocarbon derivatives, including alkyl cyclopropyl ketones. As the principles of physical organic chemistry developed, so did the understanding of the unique bonding and reactivity conferred by the strained three-membered ring, paving the way for the sophisticated synthetic applications seen today.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

cyclopropyl-(2,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-8-3-4-9(2)11(7-8)12(13)10-5-6-10/h3-4,7,10H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXRFPXXFISQQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50221364 | |

| Record name | Cyclopropyl 2,5-xylyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71172-44-6 | |

| Record name | Cyclopropyl(2,5-dimethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71172-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl 2,5-xylyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071172446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 71172-44-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropyl 2,5-xylyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropyl 2,5-xylyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cyclopropyl 2,5 Xylyl Ketone and Analogues

Classic Cyclopropanation Strategies Applied to Ketone Synthesis

Traditional methods for forming the cyclopropane (B1198618) ring remain fundamental in organic synthesis. These strategies often involve the reaction of an alkene precursor with a carbene or carbenoid equivalent, or an intramolecular ring closure.

Corey-Chaykovsky Cyclopropanation of Chalcone Derivatives

The Corey-Chaykovsky reaction is a versatile method for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds, such as chalcones. organic-chemistry.orgwikipedia.org This reaction typically employs a sulfur ylide, with dimethylsulfoxonium methylide (DMSOM) being a common reagent for cyclopropanation, while dimethylsulfonium methylide (DMSM) often leads to epoxidation. pku.edu.cn

The mechanism for cyclopropanation involves a conjugate 1,4-addition of the ylide to the enone system. organic-chemistry.orgyoutube.com This initial step is followed by an intramolecular nucleophilic substitution, where the resulting enolate displaces the dimethyl sulfoxide (B87167) (DMSO) leaving group to form the three-membered ring. pku.edu.cnyoutube.com Theoretical studies using DFT calculations indicate that for the reaction of DMSOM with chalcone, the 1,4-addition is the rate-determining and irreversible step, leading preferentially to the cyclopropane product. pku.edu.cn

A key application of this methodology is the synthesis of donor-acceptor (D-A) cyclopropanes from 2-hydroxychalcones. nih.gov This approach allows for the creation of a diverse range of cyclopropyl (B3062369) ketones bearing various substituents on the aromatic rings. The reaction proceeds by treating the 2-hydroxychalcone (B1664081) with dimethylsulfoxonium methylide, generated in situ from trimethylsulfoxonium (B8643921) iodide and a base like sodium hydride in DMSO. nih.gov

Table 1: Examples of Corey-Chaykovsky Cyclopropanation of Chalcone Derivatives nih.gov Note: This table is interactive and can be sorted by clicking on the column headers.

| Starting Chalcone | Product | Yield (%) |

|---|---|---|

| (E)-3-(2-Hydroxyphenyl)-1-phenylprop-2-en-1-one | (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone | 84 |

| (E)-3-(2-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone | 84 |

| (E)-3-(2-Hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone | 66 |

Simmons-Smith Reaction and Its Mechanistic Variants for Cyclopropane Formation

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, involving the stereospecific conversion of an alkene to a cyclopropane using an organozinc carbenoid. wikipedia.orgnih.gov The classical reagent is generated from diiodomethane (B129776) and a zinc-copper couple (ICH₂ZnI). wikipedia.org A key feature of this reaction is that the configuration of the double bond in the alkene is preserved in the cyclopropane product. wikipedia.org

The mechanism is thought to involve a "butterfly" transition state where the methylene (B1212753) group is delivered to the double bond in a concerted fashion. nih.gov The reaction is generally influenced by steric effects, with the cyclopropanation typically occurring on the less hindered face of the alkene. wikipedia.org The presence of directing groups, such as hydroxyl groups in allylic alcohols, can control the stereochemical outcome by coordinating to the zinc reagent. organic-chemistry.orgharvard.edu

Several modifications have been developed to enhance the reactivity and utility of the Simmons-Smith reaction.

Furukawa Modification : This variant uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which often increases the reactivity and is particularly effective for unfunctionalized alkenes. wikipedia.org

Charette Modification : Involves the use of chiral ligands to achieve asymmetric cyclopropanation.

Shi Modification : Utilizes a ketone-derived catalyst in conjunction with a stoichiometric borane.

While the Simmons-Smith reaction is most commonly applied to isolated alkenes, its use with α,β-unsaturated ketones can be more complex due to potential side reactions with the carbonyl group. However, it remains a viable, though less common, route to cyclopropyl ketones.

Intramolecular Nucleophilic Displacement Approaches to α-Cyclopropyl Ketones

The formation of α-cyclopropyl ketones can also be achieved through intramolecular nucleophilic displacement reactions. This strategy involves the creation of the cyclopropane ring via a ring-closing SN2 reaction, where a nucleophilic carbon displaces a leaving group located at the γ-position relative to a carbonyl group.

A classic example of this approach is the synthesis of methyl cyclopropyl ketone from 5-chloro-2-pentanone. orgsyn.org In this reaction, a base (such as sodium hydroxide) is used to generate an enolate from the ketone. The enolate then acts as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom and displacing it to form the cyclopropane ring. orgsyn.org This method is conceptually similar to an intramolecular Wurtz reaction.

Reaction Scheme: Intramolecular Synthesis of Methyl Cyclopropyl Ketone orgsyn.org

Advanced Catalytic Synthetic Routes

Transition Metal-Catalyzed Methods

Nickel-Catalyzed γ-Alkylation Strategies Involving Cyclopropyl Ketone Ring-Opening

Nickel catalysis has emerged as a robust strategy for the synthesis of γ-alkylated ketones through the ring-opening of cyclopropyl ketones. These methods are valued for their ability to form C(sp³)–C(sp³) bonds, a traditionally challenging transformation.

A notable approach involves the nickel-catalyzed reductive ring-opening of aryl cyclopropyl ketones with unactivated alkyl bromides. acs.orgacs.orgacs.org This cross-coupling reaction proceeds with complete regioselectivity, bypassing the need for pre-formed organometallic reagents and thus offering high step economy and functional group tolerance. acs.orgacs.org The reaction mechanism is believed to involve the oxidative cycloaddition of the cyclopropyl ketone to a Ni(0) species as a key step. acs.org This strategy provides efficient access to a diverse range of alkylated ketones. acs.orgacs.org

Another significant advancement is the cross-electrophile coupling of cyclopropyl ketones with non-activated primary alkyl chlorides. rsc.orgnih.govresearchgate.net A key challenge in such reactions is balancing the reactivity to favor cross-coupling over homo-coupling of the alkyl halides. The use of sodium iodide as a cocatalyst has proven crucial. It facilitates a halide exchange, generating a low concentration of the more reactive alkyl iodide in situ. This controlled generation minimizes the formation of alkyl dimers, leading to high reactivity and selectivity for the desired γ-alkyl ketone product. rsc.orgnih.govresearchgate.net This method is distinguished by its excellent regioselectivity and high step economy. rsc.orgnih.gov

Furthermore, nickel catalysts have been employed in the borylative ring-opening of aryl cyclopropyl ketones using bis(pinacolato)diboron (B136004). This reaction yields 4-oxoalkylboronates, which are versatile synthetic intermediates. organic-chemistry.org The reaction proceeds via oxidative cyclization of the cyclopropyl ketone to nickel(0), followed by transmetalation and reductive elimination. organic-chemistry.org

Cobalt-Catalyzed Cross-Coupling Processes for Strained Rings

Cobalt catalysis provides a cost-effective and efficient alternative for transformations involving strained rings, such as cyclopropanes. These methods are particularly useful for coupling reactions that introduce the cyclopropyl motif or utilize it as a reactive intermediate.

A general and chemoselective method involves the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents. acs.org This approach allows for the direct introduction of the cyclopropyl ring onto a wide range of primary and secondary alkyl iodides. acs.org The catalytic system is simple and inexpensive, and the reaction is noted to be diastereoconvergent, suggesting the involvement of radical intermediates. acs.org

Cobalt catalysts also enable divergent ring-opening coupling reactions between cyclopropanols and unactivated internal alkynes. nih.gov Depending on the reaction conditions, particularly the solvent, this method can selectively produce either β-alkenyl ketones or multisubstituted cyclopentenol (B8032323) derivatives. nih.gov The reaction is believed to proceed through a cobalt homoenolate as a key intermediate, which then undergoes alkyne insertion. nih.gov This represents a significant expansion of catalytic transformations for cyclopropanols, engaging nonpolar alkynes as coupling partners. nih.gov

Additionally, cobalt-catalyzed asymmetric reductive additions have been developed to construct chiral molecules containing cyclopropane fragments. For instance, the reaction of α-iminoesters with cyclopropyl chloride can produce chiral α-tertiary amino acid derivatives bearing a cyclopropane unit with high yields and excellent enantioselectivities. rsc.org

Gold-Catalyzed Cyclization and Rearrangement Processes of Cyclopropane-Tethered Systems

Gold catalysts, particularly gold(I) complexes, are exceptionally effective at activating alkynes and promoting complex cyclization and rearrangement cascades. When these reactions involve cyclopropane-tethered substrates, they can lead to the rapid construction of intricate molecular architectures.

Gold(I) catalysts can trigger complex reactions of 1,n-enynes, which proceed through cyclopropyl gold(I) carbene-like intermediates. acs.org These highly reactive intermediates can be trapped by various nucleophiles or undergo further rearrangements. For instance, the gold-catalyzed rearrangement of specific cyclopropane-tethered 1,5-enynes can lead to the formation of indenes through a profound skeletal rearrangement. rsc.org

Another key transformation is the gold-catalyzed cycloisomerization of substrates bearing both cyclopropane and alkyne functionalities. An unprecedented diastereoselective cycloisomerization of 1,6-diynes bearing an alkylidene cyclopropane moiety has been developed to access 1,2-trimethylenenorbornanes. nih.gov Similarly, gold(I) catalysis can achieve the regioselective cyclization of allyl-substituted 1,6-diynes to produce cyclopropane-fused tetrahydrobenzochromenes in an atom-economic process that forms three new C-C bonds in one pot. acs.org

The mechanism of these transformations often involves the initial activation of the alkyne by the gold(I) catalyst, followed by an intramolecular attack by an alkene to form the cyclopropyl gold(I) carbene. acs.orgacs.org The fate of this intermediate dictates the final product, which can be the result of cyclopropanation, ring-opening, or more complex cascade reactions. acs.org These methods are synthetically valuable for building complex structures from readily available starting materials under mild conditions. acs.orgacs.org

Organocatalytic and Lewis Acid-Catalyzed Approaches

Beyond transition metals, organocatalysis and Lewis acid catalysis have become indispensable tools in asymmetric synthesis, providing powerful strategies for the construction of chiral cyclopropane-containing molecules.

Lewis Acid-Catalyzed Asymmetric Cascade Reactions

Lewis acid catalysis is a cornerstone of modern organic synthesis, enabling a wide range of transformations with high levels of stereocontrol. In the context of cyclopropane chemistry, Lewis acids are used to activate cyclopropyl ketones or donor-acceptor (D-A) cyclopropanes towards nucleophilic attack, initiating cascade reactions that build molecular complexity efficiently.

A significant application is the enantioselective ring-opening of cyclopropanes. Chiral Lewis acids, such as scandium(III) complexes with N,N'-dioxide ligands, have been employed to catalyze cascade reactions of cyclopropyl ketones. rsc.org For example, a concise ring-opening/cyclization/thio-Michael cascade has been developed for the synthesis of chiral benzothiazole (B30560) derivatives from 2-aminothiophenol. rsc.org

Donor-acceptor cyclopropanes are particularly reactive substrates under Lewis acid catalysis due to the synergistic "push-pull" effect of the vicinal electron-donating and electron-withdrawing groups. nih.gov This enables a variety of enantioselective reactions, including ring-openings, annulations, and rearrangements. nih.gov For instance, Lewis acid-catalyzed [3+2]-cycloaddition reactions between D-A cyclopropanes and vinyl azides have been developed to synthesize diastereomerically enriched azidocyclopentane (B3382526) derivatives. acs.org Similarly, fused bicyclic D-A cyclopropanes can react with thioureas in a ring-opening-cyclization cascade to form bicyclic lactams with high diastereoselectivity. uni-regensburg.de

Organocatalytic Cyclopropanation

Organocatalysis offers a metal-free alternative for the synthesis of cyclopropanes, often with high levels of enantioselectivity. These reactions typically involve the activation of one of the reactants by a chiral organic molecule, such as a secondary amine.

A prominent strategy is the asymmetric cascade Michael-alkylation reaction of α,β-unsaturated aldehydes with bromomalonates, catalyzed by a chiral diphenylprolinol TMS ether. acs.orgorganic-chemistry.org This process forms two new C-C bonds and two stereocenters, including a quaternary carbon, in a single step to afford highly functionalized cyclopropanes with excellent enantio- and diastereoselectivity. acs.orgorganic-chemistry.org The reaction proceeds via the formation of a chiral iminium ion from the enal and the amine catalyst, which then undergoes a stereocontrolled reaction cascade. princeton.edunih.gov

This iminium ion activation strategy has been extended to various substrates. A key concept in achieving high stereoselectivity is "directed electrostatic activation," where the catalyst not only activates the substrate but also pre-organizes the transition state through electrostatic interactions. nih.gov This approach has proven successful for the cyclopropanation of a variety of α,β-unsaturated aldehydes with stabilized sulfonium (B1226848) ylides, yielding trisubstituted cyclopropanes with high enantiomeric excess. princeton.edunih.gov

Interestingly, the choice of reaction conditions in these organocatalytic systems can lead to divergent pathways. For instance, in the reaction of α,β-unsaturated aldehydes with bromomalonates, switching the base from 2,6-lutidine to sodium acetate (B1210297) can promote a spontaneous, stereoselective ring-opening of the initially formed cyclopropane product. acs.orgorganic-chemistry.org

Photochemical and Photoredox Catalyzed Syntheses

Photochemical methods, particularly those employing visible-light photoredox catalysis, have gained significant traction as mild and powerful tools for organic synthesis. These approaches enable the generation of radical intermediates under gentle conditions, facilitating unique transformations for the synthesis of cyclopropane rings.

Visible-light photoredox catalysis has been successfully applied to the cyclopropanation of Michael acceptors. iciq.org This protocol utilizes a photocatalyst to mediate the reaction of α,β-unsaturated carbonyl compounds with diiodomethane, characterized by its mild conditions and excellent selectivity. iciq.org A redox-neutral photocatalytic cyclopropanation has also been developed using a bench-stable triethylammonium (B8662869) bis(catecholato)iodomethylsilicate as a source of the iodomethyl radical. nih.gov This method is highly tolerant of reactive functional groups and allows for the chemoselective cyclopropanation of poly-olefinated compounds. nih.gov

Another strategy involves the intramolecular cyclopropanation of alkenes. A photoredox-catalyzed radical addition of α-bromo-β-keto esters to olefins, followed by a subsequent cyclization, can be performed in one pot under exceptionally mild conditions to yield functionalized bicyclic cyclopropanes. rsc.org

Beyond direct cyclopropanation, photoredox catalysis can be merged with other catalytic cycles. A triple catalytic system combining photoredox, Lewis acid, and copper catalysis has been developed for the ring-opening cyanation of cyclopropyl ketones. nih.gov Furthermore, enantioselective [3+2] photocycloadditions of aryl cyclopropyl ketones have been achieved using a dual-catalyst system. nih.gov This process involves the photoreduction of a Lewis acid-activated aryl cyclopropyl ketone to generate a ring-opened radical anion, which then engages in an intramolecular cycloaddition with an alkene partner to construct densely substituted cyclopentanes with high stereocontrol. nih.gov The oxa-di-π-methane rearrangement, a classic photochemical reaction of β,γ-unsaturated ketones, also provides a pathway to α-cyclopropyl ketones via a 1,2-acyl migration upon photochemical excitation. nih.gov

Visible-Light-Promoted Metal-Free Cyclopropanation Protocols

Visible-light-mediated cyclopropanation has emerged as a sustainable and powerful strategy for constructing cyclopropane rings. researchgate.net These methods often proceed under mild conditions, avoiding the need for harsh reagents or metal catalysts. One prominent approach involves the intramolecular cyclization of chalcones, which are common precursors to cyclopropyl ketones. researchgate.net

In a typical metal-free and photocatalyst-free protocol, the reaction is promoted by light irradiation in the presence of a base and oxygen. researchgate.net This process can be understood through the formation of an electron-donor-acceptor (EDA) complex, which is activated by visible light. This activation facilitates cyclization without requiring external photocatalysts or transition metals. frontiersin.org The vast majority of these photochemical cyclopropanation strategies involve the generation of carbenes from diazo precursors and their subsequent reaction with olefins. researchgate.net

Table 1: Key Features of Visible-Light-Promoted Cyclopropanation

| Feature | Description | Source |

|---|---|---|

| Catalyst | Metal-free and often photocatalyst-free. | researchgate.net |

| Promoters | Base and oxygen are typically required. | researchgate.net |

| Mechanism | Involves light irradiation to induce cyclization, potentially via an EDA complex. | researchgate.netfrontiersin.org |

| Precursors | Chalcones and diazo compounds are common starting materials. | researchgate.netresearchgate.net |

This methodology offers a green chemistry approach, leveraging light as a traceless reagent to build complex molecular scaffolds. frontiersin.org

Photoinduced Decarboxylation for 2-Acylcyclopropane Construction

Photoinduced decarboxylation of carboxylic acids provides a powerful method for generating radicals under mild conditions, which can then be used to construct complex molecules. rsc.orgnih.gov This strategy is particularly effective for synthesizing various ketone-containing frameworks. nih.gov The process typically involves a single-electron transfer (SET) under photoredox conditions, where carboxylic acids or their derivatives, such as α-keto acids, generate reactive radical intermediates. rsc.org

In the context of 2-acylcyclopropane construction, this method can be applied in a radical cascade alkylation/cyclization process. The reaction is initiated by the light-induced decarboxylation of an alkyl carboxylic acid, often through a ligand-to-metal charge transfer (LMCT) mechanism with a metal like iron, to form an alkyl radical. rsc.org This radical can then engage in a cyclization cascade to form the desired cyclopropane structure. The use of visible light as an energy source makes these transformations efficient, selective, and environmentally benign. rsc.orgnih.gov

Table 2: Mechanisms of Radical Generation via Photoinduced Decarboxylation

| Activation Mode | Description | Source |

|---|---|---|

| Single-Electron Transfer (SET) | Direct oxidation or reduction of the carboxylic acid by an excited photocatalyst. | nih.gov |

| Ligand-to-Metal Charge Transfer (LMCT) | Light-induced charge transfer from a carboxylate ligand to a metal center (e.g., iron) initiates decarboxylation. | nih.govrsc.org |

| Energy Transfer (EnT) | An excited photocatalyst transfers energy to the carboxylic acid derivative, leading to bond cleavage. | nih.gov |

This approach is valued for its operational simplicity and the use of readily available starting materials. rsc.org

Sustainable and Green Chemistry Approaches in Cyclopropyl Ketone Synthesis

Recent advancements in organic synthesis have emphasized the development of sustainable and environmentally friendly methods. For cyclopropyl ketones, this includes the adoption of continuous-flow processes, solvent-free mechanochemical reactions, and efficient catalytic systems like hydrogen-borrowing catalysis.

Continuous-Flow Synthesis Protocols for Cyclopropyl Ketones

Continuous-flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, rapid reaction times, efficient mixing, and scalability. flinders.edu.auspringernature.com This technology has been successfully applied to the synthesis of cyclopropyl ketones and their derivatives. mdpi.comrsc.org

A notable example is the acid-catalyzed synthesis of cyclopropyl carbaldehydes and ketones from 2-hydroxycyclobutanones and aryl thiols. mdpi.com This procedure uses a reusable solid acid catalyst, Amberlyst-35, packed into a column, allowing for a multigram, scalable synthesis under mild conditions. mdpi.com Another innovative approach is the two-step telescoped continuous-flow synthesis of 1,1-cyclopropane aminoketones. This process combines the photocyclization of 1,2-diketones to form 2-hydroxycylobutanones (HCBs), followed by their reaction with amines in a second reactor, achieving the final product in minutes versus the 48-72 hours required in batch reactions. rsc.orgrsc.org

Table 3: Comparison of Batch vs. Continuous-Flow Synthesis of Cyclopropyl Aminoketones

| Parameter | Batch Synthesis | Continuous-Flow Synthesis | Source |

|---|---|---|---|

| Reaction Time | 48–72 hours | ~30 minutes | rsc.org |

| Purification | Intermediate purification required. | No intermediate purification needed. | rsc.org |

| Productivity | Lower | Higher, on-demand generation. | flinders.edu.aursc.org |

| Safety | Handling of hazardous intermediates (e.g., azides) is risky. | In-situ generation and immediate consumption of hazardous species. | flinders.edu.au |

Mechanochemical Cascade Cyclization Reactions

Mechanochemistry, which involves chemical reactions induced by mechanical force (e.g., grinding or milling), represents a significant advancement in green chemistry. researchgate.net These reactions are often performed under solventless or near-solventless conditions, reducing waste and simplifying purification. acs.orgacs.org

While direct mechanochemical synthesis of cyclopropyl ketones is an emerging area, the utility of this approach is demonstrated by the cascade reactions of existing donor-acceptor cyclopropyl ketones. For instance, a metal-free, solventless mechanochemical reaction between cyclopropyl ketones and 1,2-diaminoarenes has been developed to produce 1,2-disubstituted benzimidazoles. acs.orgacs.org This reaction, promoted by 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), proceeds through a ring-opening, cyclization, and retro-Mannich cascade. acs.org The mechanochemical approach is significantly faster (1.5 hours) compared to its solution-phase counterpart (24 hours). acs.orgacs.org This highlights the potential of mechanochemistry to accelerate reactions and provide sustainable synthetic routes. researchgate.net

Hydrogen-Borrowing Catalysis for α-Cyclopropanation of Ketones

Hydrogen-borrowing (HB) catalysis is a powerful and atom-economical method for forming C-C bonds, with water as the sole byproduct. digitellinc.com This sustainable technique has been adeptly applied to the α-cyclopropanation of ketones. nih.govacs.org The transformation is typically mediated by an iridium catalyst and involves the alkylation of a hindered ketone with an alcohol, followed by an intramolecular displacement of a leaving group to forge the cyclopropane ring. acs.orgresearchgate.net

The process offers two complementary strategies: the leaving group can be pre-installed on either the ketone or the alcohol component. nih.govacs.org The reaction proceeds via the catalyst-mediated oxidation of the alcohol to an aldehyde in situ. This aldehyde then undergoes an aldol (B89426) condensation with the ketone, and the resulting intermediate is subsequently cyclized. digitellinc.comacs.org This method provides an expedient route to α-cyclopropyl ketones and allows for the synthesis of valuable spirocyclopropyl building blocks. nih.govresearchgate.net

Table 4: Key Aspects of Hydrogen-Borrowing Catalysis for Cyclopropanation

| Aspect | Description | Source |

|---|---|---|

| Catalyst | Typically an iridium-based transition metal catalyst. | researchgate.net |

| Mechanism | Reversible oxidation of an alcohol, aldol condensation with a ketone, and subsequent intramolecular cyclization. | digitellinc.comacs.org |

| Byproduct | Water is the only byproduct, making the process highly sustainable. | digitellinc.com |

| Versatility | The leaving group can be positioned on either the ketone or alcohol substrate, providing flexibility. | nih.govacs.org |

Asymmetric Synthesis of Enantiopure Cyclopropyl Ketones and Derivatives

The synthesis of enantiomerically pure cyclopropyl ketones is of great importance, as chiral cyclopropane rings are key pharmacophores in many pharmaceuticals. rochester.edu Several advanced strategies have been developed to achieve high levels of stereocontrol.

One effective method is the kinetic resolution of racemic cyclopropyl ketones. This has been accomplished through an asymmetric ring-opening/cyclization reaction with primary amines, catalyzed by a chiral N,N'-dioxide/scandium(III) complex. nih.gov This process yields chiral 2,3-dihydropyrroles with excellent enantioselectivity (up to 97% ee) while leaving the unreacted cyclopropyl ketone in an enantiomerically enriched form. nih.gov A similar catalytic system has been used for the asymmetric ring-opening with β-naphthols. rsc.org

Another powerful approach is biocatalysis. Engineered enzymes, such as variants of sperm whale myoglobin, have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazoketone carbene donors. rochester.edu This chemoenzymatic strategy exhibits a broad substrate scope and provides access to a diverse library of optically active cyclopropyl ketones. rochester.edu Additionally, synergistic photoredox and Brønsted acid catalysis has been used in three-component radical cascade reactions involving 2-vinylcyclopropyl ketones to deliver enantioenriched α-amino acid derivatives with excellent stereocontrol. acs.org

Table 5: Strategies for Asymmetric Synthesis of Cyclopropyl Ketones

| Strategy | Catalyst/Reagent | Key Feature | Source |

|---|---|---|---|

| Kinetic Resolution | Chiral N,N'-dioxide/Sc(III) complex | Asymmetric ring-opening/cyclization with nucleophiles. | nih.govrsc.org |

| Biocatalysis | Engineered Myoglobin Variants | Highly diastereo- and enantioselective cyclopropanation with diazoketones. | rochester.edu |

| Radical Cascade | Photoredox and Brønsted Acid Catalysis | Asymmetric three-component reaction of 2-vinylcyclopropyl ketones. | acs.org |

| Baeyer–Villiger Oxidation | N/A (Substrate control) | Preserves the configuration of a starting enantiopure cyclopropyl ketone to form cyclopropanols. | rsc.org |

Chiral Catalyst-Mediated Enantioselective Transformations

The development of chiral catalyst systems has enabled significant progress in the enantioselective synthesis of cyclopropyl ketones and their derivatives. These methods often involve the use of a chiral catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

One prominent strategy is the use of chiral Lewis acids in combination with photoredox catalysis for the asymmetric [3+2] photocycloaddition of aryl cyclopropyl ketones. nih.gov This dual-catalyst system allows for the enantiocontrolled construction of densely substituted cyclopentane (B165970) structures. nih.gov The chiral Lewis acid activates the cyclopropyl ketone, while the photoredox catalyst facilitates the single-electron transfer necessary to initiate the reaction. nih.gov This approach has been shown to be effective for a variety of aryl cyclopropyl ketones, suggesting its potential applicability to the synthesis of chiral derivatives from Cyclopropyl 2,5-xylyl ketone. nih.gov

Another powerful method involves the use of chiral titanium(salen) complexes to catalyze the diastereo- and enantioselective formal [3+2] cycloaddition of cyclopropyl ketones with alkenes. acs.org This reaction proceeds through a radical redox-relay mechanism and is effective in constructing two new carbon-carbon bonds and two adjacent stereogenic centers with high levels of stereocontrol. acs.org The success of this methodology with various aryl cyclopropyl ketones indicates its promise for the asymmetric synthesis of analogues of this compound.

Furthermore, chiral N,N'-dioxide/scandium(III) complexes have been employed in the catalytic asymmetric ring-opening of cyclopropyl ketones with nucleophiles such as indoles and β-naphthols. researchgate.net These reactions provide efficient access to chiral γ-amino acid derivatives and other functionalized molecules with good to excellent enantioselectivities. researchgate.net The versatility of this catalyst system suggests it could be adapted for enantioselective transformations of this compound.

The table below summarizes representative examples of chiral catalyst-mediated enantioselective transformations of aryl cyclopropyl ketones, which are analogous to the potential transformations of this compound.

| Catalyst System | Reaction Type | Substrates | Product Type | Enantiomeric Excess (ee) |

| Chiral Lewis Acid / Photoredox Catalyst | [3+2] Photocycloaddition | Aryl cyclopropyl ketone, Alkene | Substituted cyclopentane | Up to 93% |

| Chiral Ti(salen) Complex | Formal [3+2] Cycloaddition | Cyclopropyl ketone, Alkene | Polysubstituted cyclopentane | Generally excellent |

| Chiral N,N'-Dioxide/Sc(III) Complex | Asymmetric Ring-Opening | Cyclopropyl ketone, Indole | Chiral 3-alkylated indole | 73-96% |

| Chiral-at-Metal Rh(III) Complex | [2+1] Cyclization | Vinyl sulfoxonium ylide, α,β-unsaturated 2-acylimidazole | 1,2,3-trisubstituted chiral cyclopropane | 85-99% |

This table presents data from studies on analogous aryl cyclopropyl ketones and illustrates the potential for achieving high enantioselectivity in reactions involving this compound.

Stereoselective and Stereoretentive Ring Transformations

The inherent ring strain of cyclopropyl ketones drives a variety of ring transformation reactions. When these transformations are conducted under stereocontrolled conditions, they can either retain or invert the stereochemistry of the starting material, providing access to a diverse range of cyclic and acyclic compounds.

Stereoconvergent direct ring expansion of cyclopropyl ketones to cyclopentanones has been achieved using Brønsted or Lewis acids like TfOH or BF₃·Et₂O. nih.govresearchgate.net This method allows for the modular construction of polysubstituted cyclopentanones. nih.gov The stereoconvergent nature of this process means that regardless of the initial stereochemistry of the cyclopropyl ketone, the reaction can lead to a specific diastereomer of the product.

Visible light photocatalysis can also be employed to initiate formal [3+2] cycloadditions of aryl cyclopropyl ketones with olefins, yielding highly substituted cyclopentane ring systems. nih.gov This process involves the one-electron reduction of the ketone to a radical anion, which then undergoes ring opening and subsequent cycloaddition. nih.gov The stereochemical outcome of this reaction can be influenced by the nature of the substituents on both the cyclopropane and the olefin. nih.gov

In some transformations, the configuration and enantiomeric purity of the starting cyclopropyl ketone are preserved. rsc.orgresearchgate.net For instance, the Baeyer-Villiger oxidation of cyclopropyl ketones is a classic method to produce enantiopure cyclopropanols with retention of stereochemistry. rsc.orgresearchgate.net

The table below provides examples of stereoselective and stereoretentive ring transformations applicable to cyclopropyl ketones.

| Reaction Type | Reagents/Catalysts | Product Type | Stereochemical Outcome |

| Direct Ring Expansion | TfOH or BF₃·Et₂O | Polysubstituted cyclopentanones | Stereoconvergent |

| [3+2] Cycloaddition | Visible Light Photocatalysis | Highly substituted cyclopentanes | Diastereoselective |

| Baeyer-Villiger Oxidation | Peroxy acids | Cyclopropyl esters (precursors to cyclopropanols) | Stereoretentive |

This table highlights key ring transformation reactions and their stereochemical implications, which are relevant for the strategic use of this compound in synthesis.

Utility of Cyclopropanol (B106826) Intermediates in Asymmetric Synthesis

Cyclopropanols are versatile three-carbon synthons that can be used as intermediates in the asymmetric synthesis of more complex molecules, including cyclopropyl ketones. rsc.orgresearchgate.netrsc.org There are two primary strategies for their use in asymmetric synthesis: substrate-controlled transformations using enantiomerically enriched cyclopropanols and catalyst-controlled transformations using non-chiral or racemic cyclopropanols with a chiral catalyst. rsc.orgrsc.org

Enantiomerically enriched cyclopropanols can be prepared through various methods, including the functional group interconversion of cyclopropane precursors. rsc.orgresearchgate.net For example, the aforementioned Baeyer-Villiger oxidation of enantiopure cyclopropyl ketones yields cyclopropanol precursors with retention of configuration. rsc.orgresearchgate.net These enantiopure cyclopropanols can then be used in subsequent reactions where their inherent chirality directs the stereochemical outcome.

Alternatively, asymmetric induction can be achieved using a chiral catalyst with a racemic or achiral cyclopropanol. rsc.org This approach is advantageous as it avoids the often-challenging preparation of enantiopure starting materials. The chiral catalyst creates a chiral environment, leading to the preferential formation of one enantiomer of the product. These strategies underscore the potential for creating chiral derivatives related to this compound by leveraging cyclopropanol intermediates.

Reactivity and Reaction Mechanisms of Cyclopropyl 2,5 Xylyl Ketone

Ring-Opening Reactions and Associated Mechanisms

Ring-opening reactions are a cornerstone of cyclopropane (B1198618) chemistry, providing a pathway to relieve ring strain and introduce new functional groups. For cyclopropyl (B3062369) 2,5-xylyl ketone, these reactions can be broadly categorized into acid-catalyzed, metal-catalyzed, and radical-mediated processes.

Aryl cyclopropyl ketones can undergo cyclization to form 1-tetralones when treated with various acid catalysts under mild conditions. This reaction proceeds alongside the formation of open-chain carbinols, with the ratio of the two products being dependent on the substituents present on the aryl ring. A cationic mechanism is proposed for this transformation. rsc.org Lewis acid-activated cyclopropyl ketones can undergo SN2-type ring-opening reactions. researchgate.net

The mechanism of acid-catalyzed ring-opening generally involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the cyclopropane ring. This is followed by a nucleophilic attack or rearrangement that leads to the cleavage of a C-C bond within the ring. In the case of cyclopropanated 3-aza-2-oxabicyclo[2.2.1]alkenes, acid-catalyzed ring-opening with alcohol nucleophiles proceeds via cleavage of the C–O bond. The reaction is believed to follow an SN2-like mechanism, where the protonated oxygen is displaced by the incoming nucleophile. nih.gov

Donor-acceptor cyclopropanes, a class of compounds that includes aryl cyclopropyl ketones, are particularly susceptible to nucleophilic ring-opening. This reactivity is attributed to the polarization of the C1-C2 bond of the cyclopropane ring due to the push-pull effect of the electron-donating and electron-accepting groups. nih.gov A general method for the Brønsted acid-catalyzed nucleophilic ring-opening of donor-acceptor cyclopropanes has been developed, which works for a variety of nucleophiles including arenes, indoles, azides, diketones, and alcohols. acs.org

Transition metals are powerful catalysts for the activation and functionalization of C-C bonds, and they play a significant role in the ring-opening reactions of cyclopropyl ketones.

Aryl cyclopropyl ketones can undergo a nickel-catalyzed borylative ring-opening reaction with bis(pinacolato)diboron (B136004) to produce 4-oxoalkylboronates. acs.orgorganic-chemistry.orgacs.orgresearchgate.net This reaction is efficiently catalyzed by a combination of Ni(cod)2 and IMes·HCl as a ligand, with MeOK serving as the base, achieving high yields at 50°C. organic-chemistry.org The proposed mechanism involves the oxidative cyclization of the cyclopropyl ketone to a nickel(0) species, followed by transmetalation and reductive elimination. organic-chemistry.org This method is particularly effective for aryl cyclopropyl ketones, while alkyl cyclopropyl ketones show lower reactivity due to their electron-rich nature. organic-chemistry.org The reaction selectively cleaves the less sterically hindered C-C bond in disubstituted cyclopropanes. organic-chemistry.org

| Catalyst System | Substrate | Product | Yield (%) | Reference |

| Ni(cod)2 / IMes·HCl / MeOK | Cyclopropyl phenyl ketone | 4-Oxo-4-phenylbutylboronate | 92 | organic-chemistry.org |

| Ni(cod)2 / IMes·HCl / MeOK | Cyclopropyl 2-naphthyl ketone | 4-Oxo-4-(2-naphthyl)butylboronate | 95 | organic-chemistry.org |

| Ni(cod)2 / IMes·HCl / MeOK | Cyclopropyl 4-methoxyphenyl (B3050149) ketone | 4-(4-Methoxyphenyl)-4-oxobutylboronate | 88 | organic-chemistry.org |

A related nickel-catalyzed borylative ring-opening has also been reported for vinylcyclopropanes, yielding allylic boronates. nih.gov

Samarium(II) iodide (SmI2), a potent one-electron reducing agent, catalyzes the intermolecular coupling of aryl cyclopropyl ketones with alkynes and alkenes to form cyclopentenes and ketocyclopentanes, respectively. nih.govrsc.orgchemistryviews.orgnih.gov This reaction can be performed with catalytic amounts of SmI2 (as low as 15 mol%) without the need for a stoichiometric co-reductant. chemistryviews.org

The proposed mechanism involves a reversible single-electron transfer from SmI2 to the ketone, generating a ketyl radical. This is followed by the ring-opening of the cyclopropyl group, intermolecular coupling with the alkyne or alkene, and subsequent cyclization to form the five-membered ring. The resulting ketyl radical then transfers an electron back to Sm(III) to regenerate the Sm(II) catalyst. rsc.orgchemistryviews.org

Computational studies have provided insights into the structure-reactivity relationships in these couplings. The reactivity of aryl cyclopropyl ketones is enhanced by the stabilization of the ketyl radical and the facilitation of cyclopropyl fragmentation due to the conjugation with the aryl ring. nih.gov Interestingly, ortho-substituted phenyl cyclopropyl ketones exhibit superior reactivity due to a balance between moderate conjugation, which promotes ring-opening, and a pre-twisted conformation that facilitates radical trapping. nih.govacs.org

| Substrate 1 | Substrate 2 | Catalyst Loading | Product | Yield (%) | Reference |

| Cyclopropyl phenyl ketone | Phenylacetylene (B144264) | 15 mol% SmI2 | Substituted cyclopentene | Good to Excellent | chemistryviews.org |

| Alkyl cyclopropyl ketone | Styrene | 15 mol% SmI2 | Ketocyclopentane | 61-90 | nih.gov |

| Bicyclic alkyl cyclopropyl ketone | Phenylacetylene | 15 mol% SmI2 | Fused cyclopentene | Good | nih.gov |

Metal-Catalyzed Ring-Opening Transformations

Phosphine-Catalyzed Ring Opening and Pathway Analysis

Phosphines can catalyze the ring-opening of cyclopropyl ketones, leading to various rearrangements and functionalizations. For instance, phosphine-catalyzed rearrangement of vinylcyclopropylketones can produce cycloheptenones. acs.org The mechanism of the phosphine-catalyzed ring-opening reaction of cyclopropyl ketone has been investigated using DFT methods, revealing multiple potential pathways. nih.gov The most favorable pathway involves nucleophilic substitution to open the three-membered ring, followed by an intramolecular Michael addition, a acs.orgchemistryviews.org-proton transfer, and finally an intramolecular Wittig reaction. nih.gov

Phosphine (B1218219) catalysis is also effective for the ring-opening addition of cyclopropenones with various nucleophiles, producing α,β-unsaturated carbonyl derivatives with high yields and stereoselectivity. nih.gov The key intermediate in this process is believed to be an α-ketenyl phosphorus ylide. nih.gov

The ring-opening of arylcyclopropylketyl radical anions is a key step in many of the reactions discussed above, particularly those mediated by single-electron transfer reagents like SmI2. The phenylcyclopropylketyl ring-opening has been utilized as a mechanistic probe to detect the presence of radical intermediates. lookchem.com However, this ring-opening reaction has been found to be reversible. lookchem.com

The formation of a ketyl radical anion initiates polymerization processes, including radical polymerization at the carbon radical site and anionic ring-opening polymerization at the oxygen anion site. researchgate.net The stability and reactivity of these radical anions are influenced by the substituents on the aryl ring and the cyclopropane ring. For radical ions, the delocalization of both charge and spin are critical factors that govern their reactivity, and structure-reactivity trends can differ significantly from those of neutral radicals. researchgate.net

Visible-light-induced radical reactions have also been employed for the ring-opening of cyclopropane derivatives. For example, the alkylation/ring-opening/cyclization of cyclopropyl olefins can be initiated by an iridium photoredox catalyst. beilstein-journals.org This process involves the generation of an alkyl radical which adds to the cyclopropane, triggering ring-opening and subsequent cyclization. beilstein-journals.org

Stereoelectronic Control in Cyclopropylcarbinyl Radical Rearrangements

The rearrangement of cyclopropylcarbinyl radicals to their homoallylic counterparts is a process governed by significant stereoelectronic effects. The stereochemistry of this ring-opening reaction, specifically whether it proceeds through a conrotatory or disrotatory motion of the terminal methylene (B1212753) groups, has been a subject of considerable investigation. Theoretical and experimental studies have shown that the disrotatory pathway is generally favored. rsc.org This preference is attributed to the conservation of orbital symmetry during the reaction, which leads to a lower activation barrier for the disrotatory ring opening. acs.orgacs.orgillinois.edu

Direct dynamics studies of the cyclopropyl radical ring-opening have revealed that the majority of reactive trajectories follow an asynchronous disrotatory mechanism. acs.org The transition state for the ring-opening closely resembles the structure required for a disrotatory process, and the potential energy surface steeply rises towards the conrotatory pathway, thus creating a preference for the disrotatory outcome. acs.org

Computational studies using ab initio molecular orbital calculations have further elucidated the electronic effects on the kinetics of cyclopropylcarbinyl radical ring openings. These studies have analyzed the impact of various substituents on the barrier heights for the rearrangement. The findings indicate that substituents can significantly influence the stability of both the cyclopropylcarbinyl radical reactant and the transition state, thereby altering the rate of ring opening. wayne.edu

For instance, vinyl substituents on the cyclopropyl ring have been found to lower the barrier for ring opening by 7-8 kcal/mol due to allylic conjugation that stabilizes the transition state. wayne.edu Conversely, vinyl and methoxy (B1213986) substituents on the radical center tend to raise the barrier because their stabilizing effects on the reactant radical are greater than on the transition state. wayne.edu

Table 1: Calculated Barrier Heights for Ring Opening of Substituted Cyclopropylcarbinyl Radicals This table is interactive. Click on the headers to sort the data.

| Substituent Position | Substituent | Calculated Barrier Height (kcal/mol) at UHF/6-31G* |

|---|---|---|

| Ring | Vinyl | 7-8 (decrease) |

| Ring | Methoxy | ~2 (decrease) |

| Radical Center | Vinyl | 4.5 (increase) |

| Radical Center | Methoxy | 0.8 (increase) |

| Radical Center | Methyl | Slight decrease |

Data sourced from ab initio molecular orbital calculations. wayne.edu

Rates of Ring Opening in Substituted Cyclopropyl Ketones

The rate at which the ring opening of substituted cyclopropyl ketones occurs is influenced by the nature and position of the substituents on the cyclopropyl ring and the carbonyl group. The relief of ring strain is a primary driving force for this reaction. nih.gov Various catalytic systems have been developed to facilitate and control the ring-opening process.

Palladium-catalyzed ring-opening of aryl cyclopropyl ketones has been shown to be an efficient method for the synthesis of α,β-unsaturated ketones. rsc.org These reactions often exhibit high stereoselectivity, yielding exclusively (E)-isomers. rsc.org The catalytic system, typically involving a palladium salt and a phosphine ligand, plays a crucial role in the efficiency and outcome of the reaction.

The substituent on the cyclopropyl ring also plays a significant role in determining the regioselectivity of the ring opening. In the case of donor-acceptor cyclopropanes, the regioselective ring opening can be attributed to the polarization of the C-C bond by the electron-donating substituent. acs.org

Table 2: General Substituent Effects on the Rate of Cyclopropyl Ketone Ring Opening This table is interactive. Click on the headers to sort the data.

| Substituent Type | Position | Effect on Ring Opening Rate |

|---|---|---|

| Electron-donating | Ring | Can promote regioselective opening |

| Aryl | Adjacent to carbonyl | Can be activated by photocatalysis |

| Alkyl | Ring | Influences stability of ring-opened intermediate |

This table represents generalized trends observed in related systems.

Rearrangement Reactions

Photochemical Rearrangements of β,γ-Cyclopropyl Ketones

The oxa-di-π-methane (ODPM) rearrangement is a characteristic photochemical reaction of β,γ-unsaturated ketones that leads to the formation of a saturated α-cyclopropyl ketone. researchgate.netiupac.orgacs.org This rearrangement formally involves a 1,2-acyl shift and the formation of a new bond between the former α and γ carbon atoms. iupac.org The reaction is typically induced by sensitized irradiation, which promotes the β,γ-enone to a triplet excited state. researchgate.net

The mechanism of the ODPM rearrangement is analogous to the di-π-methane rearrangement observed in 1,4-dienes. For β,γ-unsaturated ketones, the interaction between the alkene and carbonyl chromophores in the excited state is crucial for the reaction to occur. researchgate.net Upon triplet sensitization, the molecule undergoes a 1,2-acyl migration, resulting in the formation of a conjugated cyclopropyl ketone. researchgate.netresearchgate.net Direct irradiation, on the other hand, can lead to a 1,3-acyl migration. researchgate.net

The ODPM rearrangement has been a subject of interest due to its ability to generate complex molecular architectures in a single step with high efficiency and selectivity. taylorfrancis.com It provides a valuable synthetic route to molecules containing the cyclopropyl ketone moiety.

In the photochemical reactions of cyclopropyl ketones, α-cleavage, also known as a Norrish Type I reaction, is a key bond-breaking process. This cleavage can occur at either of the bonds adjacent to the carbonyl group. For α-cyclopropyl ketones, photoexcitation can facilitate the cleavage of the α-β bond, which is one of the bonds within the cyclopropyl ring. youtube.com A significant driving force for this process is the relief of ring strain in the three-membered ring. youtube.com

The α-cleavage leads to the formation of a 1,3-diradical intermediate. youtube.com The subsequent fate of this diradical is subject to stereoelectronic control. The opening of the cyclopropyl ring is not random but follows specific stereochemical pathways, similar to the rearrangements of cyclopropylcarbinyl radicals. This stereoelectronic control dictates the geometry of the resulting ring-opened product. Reductive photoinduced electron transfer (PET) reactions of bicyclic α-cyclopropyl-substituted ketones have been shown to result in a regioselective cleavage of one cyclopropyl bond, leading to the formation of an exocyclic radical with an endocyclic enolate unit. acs.org

The Cloke-Wilson rearrangement is a thermal or catalyzed transformation of cyclopropyl ketones into 2,3-dihydrofurans. nih.gov The uncatalyzed version of this reaction often requires harsh conditions, such as high temperatures. nih.gov However, the rearrangement can be facilitated under milder conditions using various catalysts, including transition metal complexes, acids, and nucleophiles like 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov

The mechanism of the DABCO-catalyzed Cloke-Wilson rearrangement involves a stepwise process. nih.govacs.org It begins with the nucleophilic attack of DABCO on the cyclopropane ring, leading to a ring-opened zwitterionic enolate intermediate. acs.orgnih.gov This intermediate then undergoes a 5-exo-tet cyclization to form the 2,3-dihydrofuran (B140613) product and regenerate the DABCO catalyst. acs.org The regioselectivity of the initial ring opening is influenced by substituents on the cyclopropane ring. nih.gov

In recent years, photoredox-catalyzed variants of the Cloke-Wilson rearrangement have been developed, allowing the reaction to proceed under even milder conditions using visible light. nih.govcurtin.edu.au In these reactions, a photocatalyst initiates a single-electron transfer process, generating a radical cation from the cyclopropyl ketone. researchgate.netcurtin.edu.au This is followed by ring opening and subsequent intramolecular cyclization. These photoredox methods have expanded the scope of the Cloke-Wilson rearrangement, enabling the synthesis of complex molecular frameworks. researchgate.net For instance, an interrupted Cloke-Wilson rearrangement under photoredox catalysis can lead to the formation of oxy-bridged macrocyclic structures. curtin.edu.au

Cationic Cyclopropyl–Allyl Rearrangements

The cyclopropylcarbinyl cation is a key intermediate in many reactions of cyclopropyl derivatives. This cation is known to undergo rapid rearrangement to the more stable allylcarbinyl (homoallyl) and allyl cations. This transformation, often referred to as the cyclopropylcarbinyl-allylcarbinyl rearrangement, is a consequence of the electronic properties of the cyclopropane ring, which can stabilize an adjacent positive charge.

The process is initiated by the formation of a carbocation adjacent to the cyclopropyl ring. The strained C-C bonds of the cyclopropane ring can then cleave to relieve ring strain, leading to the formation of an isomeric, open-chain allyl cation. researchgate.net The rearrangement of transient cyclopropyl precursors can lead to the formation of η³-allyl derivatives through an intramolecular ring-opening reaction. researchgate.net Theoretical calculations have shed light on the mechanism of this transformation, suggesting a disrotatory electrocyclic ring-opening. researchgate.net While the cyclopropyl cation itself is often a transition state rather than a stable intermediate, its tendency to open to the allyl cation is a significant driving force in these rearrangements. researchgate.net

Semipinacol Rearrangements and Ring Expansion to Cyclobutanones

Semipinacol rearrangements represent a valuable method for ring expansion, and cyclopropyl ketones can serve as precursors for such transformations. In a typical semipinacol-type rearrangement, the generation of a carbocation adjacent to the cyclopropyl ring can trigger a 1,2-alkyl shift. echemi.com This process is often facilitated by the presence of a hydroxyl group or another leaving group.

For instance, the protonation of an alkene adjacent to a cyclopropyl group can generate a secondary carbocation. A subsequent 1,2-alkyl shift, driven by the relief of the three-membered ring's strain, leads to the formation of a four-membered ring ketone, a cyclobutanone. echemi.com This ring expansion is generally more favorable than competing elimination reactions that would form a strained double bond within or exocyclic to the three-membered ring. echemi.com While less common, direct ring expansion of cyclopropyl ketones to cyclopentanones has also been described, promoted by strong acids like TfOH or BF₃·Et₂O. nih.govresearchgate.net

Intramolecular Cyclization via Homo-Nazarov Reaction

The Nazarov cyclization is a well-established electrocyclic reaction for the synthesis of cyclopentenones from divinyl ketones via a pentadienyl cation. wikipedia.org The homo-Nazarov reaction is a homologous process involving the cyclization of vinyl or aryl cyclopropyl ketones. epfl.chepfl.ch This reaction provides a pathway to six-membered rings. researchgate.net

The reaction proceeds through the activation of the ketone, typically with a Lewis or Brønsted acid, which promotes the opening of the cyclopropyl ring to form a stabilized carbocation. This intermediate then undergoes an intramolecular cyclization onto the adjacent vinyl or aryl group. A subsequent elimination step yields the final cyclic product. The use of a silyl (B83357) group as a cation-stabilizing group has been shown to expand the scope of this reaction significantly. epfl.chresearchgate.net The strong dependence on the acidity of the catalyst suggests a stepwise mechanism involving carbocationic intermediates. epfl.ch

Cycloaddition Reactions

Cyclopropyl ketones are versatile substrates for various cycloaddition reactions, leveraging the high ring strain of the cyclopropane moiety. These reactions provide efficient routes to more complex cyclic and polycyclic structures.

(3 + 2) Cycloaddition Reactions of Donor-Acceptor Cyclopropanes

Donor-acceptor (D-A) cyclopropanes are particularly reactive in cycloaddition reactions. nih.gov The presence of an electron-donating group and an electron-accepting group on the cyclopropane ring polarizes the C-C bonds, facilitating their cleavage and participation in cycloadditions. These activated cyclopropanes can function as synthetic equivalents of 1,3-dipoles. researchgate.netnih.gov

In a formal [3+2] cycloaddition, the three carbon atoms of the cyclopropane ring react with a two-atom π-system (like an alkene or alkyne) to form a five-membered ring. nih.govnih.gov This reaction has been achieved using various catalytic systems. For example, SmI₂ has been used to catalyze the formal [3+2] cycloaddition of cyclopropyl ketones with alkenes and alkynes. nih.govnih.gov Visible light photocatalysis, using catalysts like Ru(bpy)₃²⁺ in conjunction with a Lewis acid, also effectively promotes these cycloadditions by initiating a one-electron reduction of the aryl cyclopropyl ketone. nih.govresearchgate.netnih.gov These methods allow for the construction of highly substituted cyclopentane (B165970) ring systems. nih.gov

| Catalyst System | Reaction Partners | Product | Reference |

| SmI₂ / Sm⁰ | Alkyl cyclopropyl ketones + Alkenes/Alkynes | Complex, sp³-rich products | nih.gov |

| Ru(bpy)₃²⁺, La(OTf)₃, TMEDA | Aryl cyclopropyl ketones + Olefins | Highly substituted cyclopentanes | nih.gov |

| Ti-catalyzed | Cyclopropyl ketones + Alkenes | Densely functionalized cyclopentanes | figshare.com |

Cycloaddition with Terminal Alkenes and Alkynes

The [3+2] cycloaddition of cyclopropyl ketones is not limited to activated systems and can be extended to reactions with simple terminal alkenes and alkynes. nih.govresearchgate.net SmI₂-catalyzed protocols have proven effective for the coupling of even relatively unreactive alkyl cyclopropyl ketones with partners like phenylacetylene and styrene. nih.gov Similarly, visible light-mediated photoredox reactions provide a metal-free alternative for these transformations. researchgate.net

Computational studies have provided insight into the structure-reactivity relationships in these reactions. Aryl cyclopropyl ketones benefit from stabilization of the intermediate ketyl radical through conjugation, which promotes the initial cyclopropyl fragmentation. nih.govacs.org In contrast, alkyl cyclopropyl ketones face higher barriers for reduction and fragmentation but undergo facile radical trapping due to less steric hindrance. nih.govacs.org The choice of catalyst and reaction conditions can be tuned to favor the desired cycloaddition pathway and accommodate a wide range of substrates. nih.gov

Other Key Reaction Transformations

Beyond rearrangements and cycloadditions, cyclopropyl ketones can undergo other important transformations. One notable example is an unexpected dimerization reaction observed when treating cyclopropyl ketones with a catalyst derived from Ni(COD)₂. acs.org This reaction leads to the highly diastereoselective formation of trisubstituted cyclopentanes. acs.org The same catalytic system can also promote a crossed reaction between cyclopropyl ketones and enones, yielding densely functionalized cyclopentane products. acs.org

The reactivity of the cyclopropyl ketone can be modulated by converting the ketone to an imine derivative. Cyclopropyl imines have shown improved reactivity in certain cycloadditions, possibly due to the coordination of the imine nitrogen to the metal catalyst, which facilitates the oxidative addition into the cyclopropane C-C bond. acs.org

Wittig Reactions for Olefin Formation

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds by reacting a carbonyl compound, such as a ketone, with a phosphorus ylide (a Wittig reagent). lumenlearning.commasterorganicchemistry.com This reaction is particularly valuable because it forms the double bond at a specific, predetermined location, which is a significant advantage over methods like alcohol dehydration that can yield mixtures of products. pressbooks.pub For cyclopropyl 2,5-xylyl ketone, the Wittig reaction offers a direct route to synthesize various substituted alkenes.

The general mechanism involves the nucleophilic attack of the ylide's carbon on the electrophilic carbonyl carbon of the ketone. masterorganicchemistry.com This initial step leads to the formation of a betaine (B1666868) intermediate, which then cyclizes to a four-membered oxaphosphetane ring. organic-chemistry.org This intermediate subsequently decomposes to yield the final alkene product and a highly stable triphenylphosphine (B44618) oxide, the formation of which is a major driving force for the reaction. lumenlearning.compressbooks.pub

Wittig reagents are typically prepared from a phosphonium (B103445) salt, which is formed via the SN2 reaction of triphenylphosphine with an alkyl halide. lumenlearning.com The phosphonium salt is then deprotonated by a strong base, such as n-butyllithium (n-BuLi), to generate the reactive ylide. masterorganicchemistry.compressbooks.pub

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide. Unstabilized ylides, typically those with simple alkyl substituents, generally lead to the formation of (Z)-alkenes. wikipedia.org Conversely, stabilized ylides, which contain electron-withdrawing groups that can delocalize the negative charge, predominantly yield (E)-alkenes. wikipedia.org Semistabilized ylides, such as those with aryl substituents, often result in poor stereoselectivity. wikipedia.org The choice of a specific Wittig reagent is therefore critical for controlling the geometry of the resulting olefin.

While the Wittig reaction is broadly applicable to a wide range of aldehydes and ketones, the reactivity can be influenced by steric hindrance around the carbonyl group. wikipedia.org However, even sterically hindered ketones can often be converted to their corresponding methylene derivatives using reagents like methylenetriphenylphosphorane. wikipedia.org

Formation of (Z)-Titanium Enolates from Cyclopropyl Ketones

The formation of metal enolates from ketones is a fundamental strategy for creating carbon-carbon bonds in a controlled manner. Titanium enolates, in particular, have demonstrated unique reactivity and stereoselectivity in various transformations. The geometry of the enolate, whether (E) or (Z), is crucial as it often dictates the stereochemistry of the final product in subsequent reactions like aldol (B89426) additions.

The generation of a specific enolate isomer can be controlled by carefully selecting the reaction conditions, including the base, solvent, and temperature. For ketones, deprotonation at the α-carbon leads to the enolate. In unsymmetrical ketones, this can result in two different enolates. The less substituted enolate, known as the kinetic enolate, is formed faster and is favored by strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures in aprotic solvents. The more substituted, and generally more stable, enolate is the thermodynamic enolate, favored by weaker bases and conditions that allow for equilibration.

In the context of cyclopropyl ketones, the formation of titanium enolates can be achieved using reagents such as titanium tetrachloride (TiCl₄) in the presence of a base like triethylamine (B128534) (NEt₃) or Hünig's base (i-Pr₂NEt). rsc.org The stereochemical outcome, leading to a (Z)- or (E)-enolate, is influenced by the structure of the ketone and the reaction conditions. For certain chiral ketones, the use of TiCl₄ and a suitable base can lead to highly regioselective enolization, providing a chelated enolate that participates in highly diastereoselective additions. rsc.org

Recent studies have also highlighted the unique electronic nature of titanium(IV) enolates, which can exhibit biradical character. tdx.cat This property can open up novel reaction pathways that are distinct from those of more common alkali metal enolates.

Cascade Reactions Involving Ring-Opening, Cyclization, and Subsequent Processes

Aryl cyclopropyl ketones, including this compound, are susceptible to cascade reactions initiated by the opening of the strained cyclopropane ring. This reactivity is often triggered by acid catalysts, which activate the carbonyl group and promote cleavage of a carbon-carbon bond in the three-membered ring. rsc.org

Under the influence of various acid catalysts, aryl cyclopropyl ketones can undergo cyclization to form 1-tetralones. rsc.org This transformation proceeds through a cationic mechanism where the initial ring-opening generates a carbocation intermediate. This intermediate is then trapped intramolecularly by the aromatic ring to form the fused ring system. Alongside cyclization, the formation of open-chain carbinols can also occur as a competing reaction pathway. rsc.org The ratio of the cyclized product to the open-chain product is often dependent on the specific substituents present on the aryl ring. rsc.org

The ring-opening of cyclopropyl ketones is a key step in various synthetic methodologies. For instance, nickel-catalyzed reductive ring-opening reactions of aryl cyclopropyl ketones with alkyl bromides have been developed, providing access to a range of alkylated ketones. acs.org These reactions often proceed under milder conditions than traditional acid-catalyzed processes and may involve a Ni(0)-mediated oxidative cycloaddition as a key mechanistic step. acs.org

Furthermore, enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones have been reported. nih.gov In these reactions, a Lewis acid-activated ketone is photoreduced to generate a ring-opened distonic radical anion. This reactive intermediate can then engage with various alkene partners in a cycloaddition to construct densely substituted cyclopentane structures with a high degree of stereocontrol. nih.gov

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The structural backbone of Cyclopropyl (B3062369) 2,5-xylyl ketone can be meticulously mapped out using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: Proton NMR provides information on the number of distinct proton environments and their neighboring protons. For a related compound, cyclopropyl phenyl ketone, the characteristic signals for the cyclopropyl protons appear as multiplets in the upfield region of the spectrum, typically between 1.0 and 1.3 ppm for the methylene (B1212753) protons (CH₂) and around 2.6 ppm for the methine proton (CH) adjacent to the carbonyl group. The aromatic protons of the xylyl ring would be expected to appear in the downfield region, generally between 7.0 and 8.0 ppm. The integration of these signals reveals the relative number of protons in each environment.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing a count of the unique carbon atoms in the molecule. The carbonyl carbon of a ketone typically appears far downfield, often in the range of 190-220 ppm. The carbons of the aromatic xylyl ring would produce signals between 125 and 150 ppm. The methyl carbons of the xylyl group would be found in the upfield region, while the cyclopropyl carbons exhibit unique shifts due to their strained ring structure, often appearing at relatively high field.

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assembling the molecular puzzle.

COSY experiments establish proton-proton coupling networks, revealing which protons are adjacent to one another. For instance, a COSY spectrum would show correlations between the methine and methylene protons of the cyclopropyl ring.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC experiments reveal longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as linking the cyclopropyl and xylyl moieties through the carbonyl group.

A hypothetical ¹H and ¹³C NMR data table for Cyclopropyl 2,5-xylyl ketone, based on known chemical shift ranges and data from analogous compounds, is presented below.

| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |

| Carbonyl (C=O) | - | ~200 |

| Aromatic CH | ~7.1 - 7.4 | ~128 - 135 |

| Aromatic C (quaternary) | - | ~135 - 140 |

| Cyclopropyl CH | ~2.5 - 2.8 | ~20 - 25 |

| Cyclopropyl CH₂ | ~0.8 - 1.2 | ~10 - 15 |

| Methyl (CH₃) | ~2.3 - 2.5 | ~20 - 22 |

The protons of the cyclopropyl methylene (CH₂) group in this compound are diastereotopic. This is because the molecule lacks a plane of symmetry that would make these protons equivalent. As a result, they are expected to have different chemical shifts and exhibit distinct coupling constants to the adjacent methine proton.